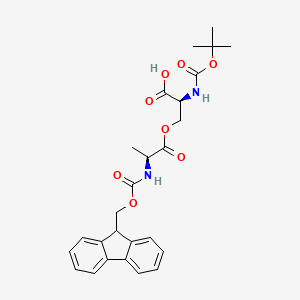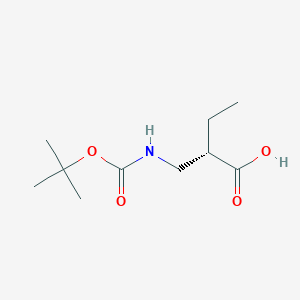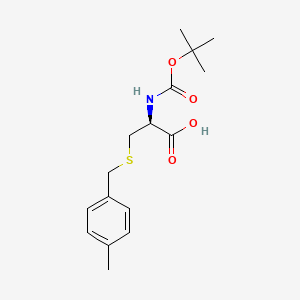
(R)-2,5-Dioxopyrrolidin-1-yl 3-(benzyloxy)-2-((tert-butoxycarbonyl)amino)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound contains several functional groups including a pyrrolidinone ring, a benzyloxy group, and a tert-butoxycarbonyl (Boc) group. The Boc group is often used in organic synthesis as a protecting group for amines . The benzyloxy group could potentially act as a leaving group in certain reactions .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of the pyrrolidinone ring and the various functional groups. The stereochemistry at the carbon bearing the Boc group would also add to this complexity .Chemical Reactions Analysis
The Boc group in this compound could potentially be removed under acidic conditions, revealing the amine group . The benzyloxy group could potentially participate in substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the Boc group is quite bulky and could influence the compound’s solubility and reactivity .Applications De Recherche Scientifique
Synthesis and Antimicrobial Activity
A study conducted by Pund et al. (2020) focused on synthesizing new compounds from (2S)-3-(benzyloxy)-2-[(tert-butoxycarbonyl) amino]propanoic acid. The researchers successfully prepared derivatives exhibiting strong antimicrobial activities against tested microorganisms, highlighting the potential of these compounds in developing new antimicrobial agents (Pund et al., 2020).
Role in Synthesizing Biotin Intermediates
Another application is in the synthesis of key intermediates for natural products like Biotin. Qin et al. (2014) synthesized (R)-methyl 2-((tert-butoxycarbonyl) amino)-3-((tert-butyldimethylsilyl) thio) propanoate from L-cystine, showcasing its importance in the biosynthesis of essential biomolecules such as fatty acids, sugars, and α-amino acids (Qin et al., 2014).
Enantioselective Synthesis
The compound has also been used in the enantioselective synthesis of neuroexcitants and other biologically active molecules. Pajouhesh et al. (2000) described the preparation of both enantiomers of a neuroexcitant compound using a glycine derivative related to the compound , emphasizing the compound's utility in precise stereochemical synthesis applications (Pajouhesh et al., 2000).
Anticonvulsant Agents
Kamiński et al. (2015) explored the compound's derivatives for their potential as hybrid anticonvulsant agents. They joined chemical fragments of known antiepileptic drugs, demonstrating some compounds' effectiveness in preclinical seizure models. This study highlights the compound's relevance in developing new treatments for epilepsy (Kamiński et al., 2015).
Fluorescence Properties and Synthesis
Memeo et al. (2014) synthesized a derivative involving a 1,3-dipolar cycloaddition reaction, focusing on the structure and fluorescence properties of the resultant compound. This indicates the compound's potential application in fluorescent probes or materials science (Memeo et al., 2014).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylmethoxypropanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O7/c1-19(2,3)27-18(25)20-14(12-26-11-13-7-5-4-6-8-13)17(24)28-21-15(22)9-10-16(21)23/h4-8,14H,9-12H2,1-3H3,(H,20,25)/t14-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTFYOALQRQBBDG-CQSZACIVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(COCC1=CC=CC=C1)C(=O)ON2C(=O)CCC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](COCC1=CC=CC=C1)C(=O)ON2C(=O)CCC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-D-ser(bzl)-osu | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Fmoc-[15N]Tyr-OH](/img/structure/B613612.png)
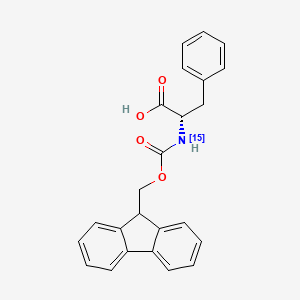

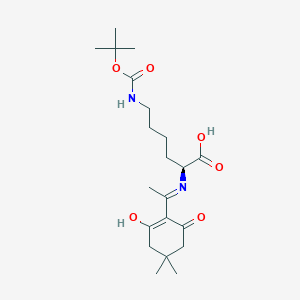

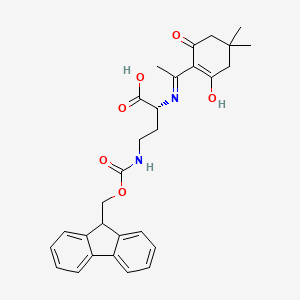
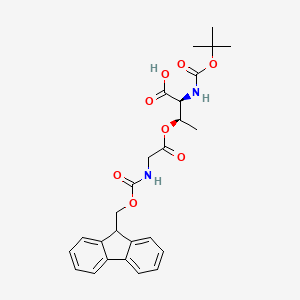
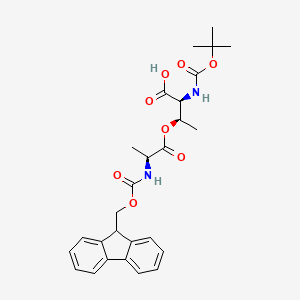


![(2S)-3-[(4-Chlorophenyl)methoxy]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid;N-cyclohexylcyclohexanamine](/img/structure/B613628.png)
